molecular formula C5H10N4O2S B2757277 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea CAS No. 339104-46-0

1,3-bis[(1Z)-(methoxyimino)methyl]thiourea

Cat. No.: B2757277
CAS No.: 339104-46-0
M. Wt: 190.22
InChI Key: XNLHTTSCIQRCCG-UHFFFAOYSA-N
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Description

1,3-bis[(1Z)-(methoxyimino)methyl]thiourea is a synthetic thiourea derivative intended for research and development purposes. Thiourea derivatives are a significant focal point in organic synthesis and are investigated for their versatile chemical properties and potential as intermediates in creating more complex molecules . Researchers value these compounds for their potential biological activities, which can include antibacterial, antioxidant, and anticancer properties, though the specific profile of this compound requires further investigation . This product is provided as a high-purity material to ensure consistency in experimental results. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E,3E)-1,3-bis[(methoxyamino)methylidene]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2S/c1-10-8-3-6-5(12)7-4-9-11-2/h3-4H,1-2H3,(H2,6,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLHTTSCIQRCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC(=S)N=CNOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C(=S)/N=C/NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 1,3 Bis 1z Methoxyimino Methyl Thiourea

Retrosynthetic Analysis of 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea

A retrosynthetic analysis of the target molecule suggests the most logical disconnections are the two C-N bonds of the thiourea (B124793) core. This approach breaks the molecule down into simpler, more accessible starting materials.

Primary Disconnection: The C-N bonds of the thiourea are disconnected to reveal a thiocarbonyl donor and two equivalents of an amine-containing precursor.

Path A: This pathway involves two equivalents of a hypothetical N-[(methoxyimino)methyl]amine and a one-carbon thiocarbonyl source, such as thiophosgene (B130339) (CSCl₂), carbon disulfide (CS₂), or a thiophosgene equivalent like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). nih.govresearchgate.net This is the most common strategy for synthesizing symmetrical thioureas. scribd.com

Path B: This route involves the reaction of N-[(methoxyimino)methyl]isothiocyanate with one equivalent of N-[(methoxyimino)methyl]amine. The isothiocyanate itself would be synthesized from the corresponding primary amine. ijacskros.com

This analysis identifies N-[(methoxyimino)methyl]amine as the critical, albeit likely unstable, intermediate required for the synthesis. Therefore, the preparation of stable precursors that can generate this intermediate or a synthetic equivalent is paramount.

Synthesis of Key Intermediates

The construction of this compound relies on the availability of precursors containing the (methoxyimino)methyl group.

The (methoxyimino)methyl group, CH=N-OCH₃, is an O-methyl ether of a formaldoxime. Its synthesis is rooted in the chemistry of hydroxylamine (B1172632) derivatives.

Methoxyamine Hydrochloride (O-Methylhydroxylamine Hydrochloride): This is a stable and common precursor. wikipedia.org Its synthesis can be achieved through several routes:

O-alkylation of Hydroxylamine Derivatives: One method involves the O-methylation of a stable oxime, such as acetone (B3395972) oxime, followed by hydrolysis to release free methoxyamine. wikipedia.org

Methanolysis of Hydroxylamine Sulfonates: A reaction between hydroxylamine sulfonates and methanol (B129727) can also yield methoxyamine. wikipedia.org

Industrial Synthesis: A common industrial method involves the reaction of sodium nitrite, sulfur dioxide, sodium hydroxide, and dimethyl sulfate (B86663) in a one-pot process to produce methoxyamine hydrochloride in good yield. chemicalbook.com

Formaldehyde (B43269) O-methyloxime: The condensation reaction between an aldehyde or ketone and methoxyamine is a standard method for forming O-methyl oximes. wikipedia.org The reaction of formaldehyde with methoxyamine yields formaldehyde O-methyloxime (H₂C=N-OCH₃), a direct precursor to the desired substituent. wikipedia.orgnih.gov This volatile liquid serves as a key building block for introducing the (methoxyimino)methyl moiety.

The synthesis of substituted thioureas is a well-explored area of organic chemistry, with several reliable methods for forming the N-C(S)-N linkage. These general methods form the basis for the proposed synthesis of the target molecule.

Common synthetic strategies include:

From Isothiocyanates and Amines: This is arguably the most frequent and versatile method for preparing both symmetrical and unsymmetrical thioureas. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiocyanate group. researchgate.nettandfonline.comoup.com The reaction is often high-yielding and can be performed under mild conditions. nih.gov

From Carbon Disulfide and Amines: Symmetrical N,N'-disubstituted thioureas can be prepared by reacting a primary amine (two equivalents) with carbon disulfide (one equivalent). organic-chemistry.orgacs.org The reaction proceeds through a dithiocarbamate (B8719985) intermediate, which then eliminates hydrogen sulfide (B99878) upon reaction with a second equivalent of the amine. nih.gov Various promoters, such as carbon tetrabromide, can accelerate this reaction. lnu.edu.cn

From Thiophosgene and Amines: Thiophosgene (CSCl₂) is a highly reactive thiocarbonyl source that readily reacts with two equivalents of a primary amine to form symmetrical thioureas. Due to the toxicity and hazardous nature of thiophosgene, less noxious solid thioacylating reagents like 1,1'-thiocarbonyldiimidazole are often preferred. nih.govasianpubs.org

The following table summarizes these general approaches.

MethodReagentsTypical ConditionsProduct TypeReference
Isothiocyanate RouteR-NCS + R'-NH₂Organic solvent (e.g., ethanol (B145695), CH₂Cl₂), room temp. or refluxUnsymmetrical/Symmetrical Thioureas researchgate.nettandfonline.com
Carbon Disulfide Route2 R-NH₂ + CS₂Aqueous medium or organic solvent (e.g., DMSO), often requires heat or promoterSymmetrical Thioureas acs.orgrsc.org
Thiophosgene/Equivalent Route2 R-NH₂ + CSCl₂ (or TCDI)Organic solvent, often with a base (e.g., triethylamine)Symmetrical Thioureas nih.govasianpubs.org

Direct Synthesis Approaches for this compound

Based on the established chemistry of thiourea formation, direct synthetic routes to the target molecule can be proposed. These routes would likely rely on the in situ generation or careful handling of the reactive N-[(methoxyimino)methyl]amine precursor.

This approach follows Path B of the retrosynthetic analysis. The key step is the reaction of an isothiocyanate with an amine.

Step 1: Synthesis of N-[(methoxyimino)methyl]isothiocyanate. This precursor could theoretically be generated from the corresponding amine, N-[(methoxyimino)methyl]amine. Standard methods for converting a primary amine to an isothiocyanate involve reaction with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent, or direct reaction with thiophosgene. ijacskros.comgoogle.com

Step 2: Condensation. The synthesized isothiocyanate would then be reacted with another equivalent of N-[(methoxyimino)methyl]amine to yield the final product, this compound.

Given the probable instability of the amine precursor, a one-pot reaction where the amine is generated and immediately converted to the thiourea would be a more practical strategy.

This is the most straightforward and plausible proposed route for the synthesis of the symmetrical target molecule. It involves the direct reaction of a primary amine precursor with carbon disulfide. organic-chemistry.orgacs.org

The proposed reaction is: 2 H₂N-CH=N-OCH₃ + CS₂ → CH₃ON=CH-NH-C(S)-NH-CH=NOCH₃ + H₂S

This reaction would likely require heating in a suitable solvent, such as ethanol or DMSO. rsc.org The success of this reaction is contingent on the ability to prepare and use the N-[(methoxyimino)methyl]amine precursor. The use of an aqueous medium, sometimes powered by solar energy, has been reported as a green chemistry approach for the synthesis of other symmetrical thioureas via the carbon disulfide route. scribd.com

The following table provides examples from the literature for the synthesis of symmetrical thioureas using the carbon disulfide method, illustrating the general applicability of this approach.

AmineSolvent/ConditionsYieldReference
ButylamineDMF, CBr₄ promoter, room temp.94% lnu.edu.cn
AnilineWater, sunlight74% scribd.com
Various aliphatic primary aminesAqueous mediumGood to excellent acs.org
Naphthylamine + DiethylamineDMSO, 70 °C, 1h95% (for unsymmetrical product) rsc.org

Alternative Synthetic Pathways for Bifunctional Thioureas

Several reliable methods exist for the synthesis of symmetrical N,N'-disubstituted thioureas, which could be adapted for the preparation of this compound. These pathways offer different advantages concerning reagent availability, reaction conditions, and environmental impact.

Reaction with Carbon Disulfide : This is one of the most direct and atom-economical methods for synthesizing symmetrical thioureas. scribd.com The reaction involves treating two equivalents of a primary amine, (1Z)-(methoxyimino)methanamine, with one equivalent of carbon disulfide (CS₂). The reaction often proceeds through a dithiocarbamate salt intermediate. nih.govnih.gov Depending on the reactivity of the amine, the reaction can be performed in various solvents, including alcohols or even water, aligning with green chemistry principles. scribd.com The elimination of hydrogen sulfide (H₂S) drives the formation of the final thiourea product.

From Isothiocyanate Precursors : An alternative two-step approach involves the in-situ generation of an isothiocyanate from the primary amine. (1Z)-(methoxyimino)methanamine could first be converted to (methoxyimino)methyl isothiocyanate. This intermediate would then react with a second equivalent of the starting amine to yield the target disubstituted thiourea. While less direct, this method is highly effective and is a cornerstone of thiourea synthesis. nih.govresearchgate.net

Thionation of Urea (B33335) Analogue : This pathway involves the synthesis of the corresponding urea, 1,3-bis[(1Z)-(methoxyimino)methyl]urea, as a precursor. This urea can then be converted to the desired thiourea by a thionation reaction. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a highly effective reagent for converting carbonyls, including ureas, into thiocarbonyls. bibliotekanauki.pl This method is particularly useful if the urea precursor is more readily accessible than the corresponding amine or isothiocyanate.

The following table compares these potential synthetic routes.

Synthetic Pathway Key Reagents Potential Advantages Potential Disadvantages
Reaction with Carbon Disulfide(1Z)-(methoxyimino)methanamine, CS₂High atom economy, often mild conditions, potential for green solvents. scribd.comGeneration of toxic H₂S byproduct, CS₂ is volatile and flammable.
From Isothiocyanate Precursor(1Z)-(methoxyimino)methanamine, Thiophosgene or equivalentHigh yielding and versatile method. nih.govOften involves toxic reagents like thiophosgene for isothiocyanate synthesis.
Thionation of Urea Analogue1,3-bis[(1Z)-(methoxyimino)methyl]urea, Lawesson's ReagentUseful if urea precursor is readily available. bibliotekanauki.plRequires pre-synthesis of the urea, Lawesson's reagent can be costly.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Achieving a high yield and purity for the synthesis of this compound requires systematic optimization of various reaction parameters. researchgate.net Taking the reaction of (1Z)-(methoxyimino)methanamine with carbon disulfide as a model, several factors can be fine-tuned to maximize the efficiency of the synthesis.

Solvent : The choice of solvent can significantly influence reaction rates and yields. Solvents such as ethanol, methanol, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed. The polarity and proticity of the solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states.

Temperature : Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts or decomposition of the starting materials or product. bibliotekanauki.pl A systematic study from room temperature to the reflux temperature of the chosen solvent would be necessary to identify the optimal balance.

Stoichiometry : The molar ratio of the reactants is crucial. A slight excess of either the amine or carbon disulfide might be beneficial to drive the reaction to completion, but a large excess could complicate purification and lead to side reactions. researchgate.net

Catalyst/Additive : The reaction can sometimes be facilitated by the addition of a base or an acid. A non-nucleophilic base, such as triethylamine, can assist in scavenging the H₂S byproduct. Conversely, in some cases, an acid catalyst may be employed. researchgate.net

Reaction Time : Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum product formation and avoid potential degradation over extended periods.

A hypothetical study to optimize the yield is presented in the interactive table below.

Entry Amine:CS₂ Ratio Solvent Temperature (°C) Time (h) Yield (%)
12.0 : 1.0Ethanol252445
22.0 : 1.0Ethanol78 (reflux)675
32.2 : 1.0Ethanol78 (reflux)682
42.0 : 1.0THF66 (reflux)868
52.2 : 1.0Acetonitrile82 (reflux)585
62.2 : 1.0Acetonitrile82 (reflux)1080

This table represents hypothetical data for illustrative purposes.

Derivatization Strategies for this compound Analogues

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a library of analogues with potentially diverse properties. The primary sites for derivatization are the nitrogen atoms of the thiourea core and the methoxy (B1213986) groups of the side chains.

The two N-H protons of the thiourea moiety are acidic and can be removed by a suitable base, rendering the nitrogen atoms nucleophilic. This allows for the introduction of various substituents through reaction with electrophiles. This N-functionalization can alter the molecule's steric and electronic properties, as well as its hydrogen-bonding capabilities.

N-Alkylation : Following deprotonation with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), the resulting dianion can react with alkylating agents. For example, treatment with an alkyl halide such as methyl iodide or benzyl (B1604629) bromide would yield the corresponding N,N'-dialkylated derivatives.

N-Acylation : Reaction with acylating agents, such as acetyl chloride or benzoyl chloride, under basic conditions would lead to the formation of N,N'-diacylthiourea analogues. N-acylation significantly alters the electronic nature of the nitrogen atoms.

Transamidation : Advanced methods for thioamide modification involve an N-activation step, for instance with Boc-anhydride, which destabilizes the C-N bond and allows for substitution with another amine. rsc.org This would enable the replacement of one or both (methoxyimino)methyl groups with different substituents.

Direct modification of the O-methyl group in the final product is generally not a feasible strategy. A more practical approach to introduce diversity at this position is to begin the synthesis with modified precursors. The methoxyimino group originates from the reaction of a carbonyl compound with methoxyamine. By using other O-substituted hydroxylamines, a wide range of analogues can be produced. organic-chemistry.org

For instance, starting with O-ethylhydroxylamine or O-benzylhydroxylamine would lead to the formation of (1Z)-(ethoxyimino)methanamine or (1Z)-(benzyloxyimino)methanamine, respectively. These amines can then be used in any of the synthetic pathways described in section 2.3.3 to produce analogues such as 1,3-bis[(1Z)-(ethoxyimino)methyl]thiourea or 1,3-bis[(1Z)-(benzyloxyimino)methyl]thiourea. This strategy allows for the systematic variation of the alkyl or aryl group on the oxime oxygen, which can be used to modulate properties like lipophilicity and solubility.

The table below summarizes potential derivatization strategies.

Modification Site Strategy Reagents Resulting Analogue Structure
Thioamide NitrogensN,N'-Dialkylation1. Base (e.g., NaH)2. Alkyl Halide (e.g., CH₃I)N,N'-dimethyl-1,3-bis[(1Z)-(methoxyimino)methyl]thiourea
Thioamide NitrogensN,N'-Diacylation1. Base (e.g., Triethylamine)2. Acyl Chloride (e.g., CH₃COCl)N,N'-diacetyl-1,3-bis[(1Z)-(methoxyimino)methyl]thiourea
Methoxyimino MoietiesPrecursor ModificationO-ethylhydroxylamine (to make precursor amine)1,3-bis[(1Z)-(ethoxyimino)methyl]thiourea
Methoxyimino MoietiesPrecursor ModificationO-benzylhydroxylamine (to make precursor amine)1,3-bis[(1Z)-(benzyloxyimino)methyl]thiourea

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Bis 1z Methoxyimino Methyl Thiourea

Spectroscopic Characterization of 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea

Spectroscopic analysis is fundamental to determining the structure and electronic properties of a molecule. For this compound, a combination of techniques would be employed to probe its atomic connectivity, functional groups, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Positional and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁵N NMR would provide critical information.

¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms. Expected signals would correspond to the methoxy (B1213986) (-OCH₃) protons, the methylidene (=CH) protons, and the N-H protons of the thiourea (B124793) backbone. The coupling patterns and chemical shifts would help to confirm the (1Z) configuration of the methoxyimino groups and provide insight into the molecule's conformational preferences in solution.

¹³C NMR: Would reveal the number of unique carbon environments. Key signals would be expected for the methoxy carbons, the imine carbons, and the thiocarbonyl (C=S) carbon of the thiourea core. The chemical shift of the thiocarbonyl carbon, in particular, is sensitive to the electronic environment and substitution pattern.

¹⁵N NMR: Although less common, ¹⁵N NMR could provide valuable information about the nitrogen atoms within the thiourea and methoxyimino moieties, further confirming the proposed structure.

Currently, there are no publicly available NMR spectral data tables for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy: For this compound, characteristic absorption bands would be expected for the N-H stretching of the thiourea group, C=N stretching of the imine, N-O stretching of the oxime ether, and the C=S stretching of the thiocarbonyl group. The position and intensity of these bands provide a fingerprint of the molecule's functional groups.

Raman Spectroscopy: Would provide complementary information, particularly for the more symmetric and less polar bonds.

No specific experimental IR or Raman data, including tables of vibrational frequencies and their assignments, have been reported for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can indicate the extent of conjugation. For this compound, electronic transitions would likely involve the π → π* transitions of the C=N and C=S chromophores. The presence and position of these absorption bands would offer insights into the electronic structure and conjugation within the molecule.

A search of the available literature did not yield any UV-Vis absorption data for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a new compound by providing a highly accurate mass-to-charge ratio. This allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to verify its expected molecular formula of C₅H₁₀N₄O₂S.

No experimental HRMS data confirming the molecular formula of this compound has been published.

Single Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Bond Parameters

An X-ray crystal structure of this compound would allow for the precise measurement of all bond lengths and angles within the molecule. This would confirm the (1Z) geometry of the methoxyimino groups and reveal the planarity or non-planarity of the thiourea backbone. Furthermore, it would provide detailed information on the conformational arrangement of the substituents. Intermolecular interactions, such as hydrogen bonding involving the N-H groups of the thiourea and the nitrogen or oxygen atoms of neighboring molecules, would also be elucidated, providing insight into the crystal packing.

No single-crystal X-ray diffraction studies, and therefore no tables of crystallographic data or bond parameters, have been reported for this compound in the scientific literature.

Analysis of Hydrogen Bonding and Supramolecular Interactions

The molecular structure of this compound, featuring hydrogen bond donors (N-H groups) and acceptors (C=S, N, and O atoms), facilitates the formation of intricate supramolecular assemblies. In related thiourea derivatives, intermolecular hydrogen bonds are a dominant feature in the crystal packing. For instance, in many 1,3-disubstituted thioureas, molecules form centrosymmetric dimers through pairs of N-H···S hydrogen bonds. nih.gov This common R²₂(8) graph-set motif is a robust supramolecular synthon in thiourea chemistry.

Furthermore, π-π stacking interactions, while not expected to be a dominant feature due to the absence of aromatic rings, could occur between the planar thiourea backbones of adjacent molecules if the crystal packing allows for suitable distances and orientations. The specific nature and geometry of these interactions can only be definitively determined through single-crystal X-ray diffraction studies.

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of InteractionPotential Supramolecular Motif
N-HS=CStrong Hydrogen BondCentrosymmetric Dimers (R²₂(8) motif)
N-HN (methoxyimino)Hydrogen BondChain or sheet formation
N-HO (methoxy)Hydrogen BondCross-linking of primary motifs
C-HS=CWeak Hydrogen BondStabilization of crystal packing
C-HO (methoxy)Weak Hydrogen BondFurther stabilization of 3D structure

Conformational Isomerism and Z/E Configuration of Methoxyimino Groups

The conformational flexibility of this compound arises from rotation around several single bonds. The most significant of these are the C-N bonds of the thiourea core and the C-N and N-O bonds of the methoxyimino side chains. The conformation of the thiourea unit itself is typically planar or near-planar due to the partial double bond character of the C-N bonds. nih.gov The substituents on the nitrogen atoms can adopt syn or anti conformations with respect to the sulfur atom.

The "(1Z)" designation in the chemical name specifies the configuration about the C=N double bond of both methoxyimino groups. In the Z configuration, the higher priority groups on the carbon and nitrogen atoms are on the same side of the double bond. For the methoxyimino group, the methyl group of the methoxy moiety and the rest of the molecule attached to the carbon are on the same side. This fixed configuration at the imino groups reduces the number of possible conformational isomers.

However, rotational isomerism around the C-N single bonds linking the thiourea core to the methoxyimino-methyl groups is still possible. This can lead to different spatial arrangements of the side chains relative to the central thiourea plane. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide insights into the relative energies of different conformers and the energy barriers to their interconversion. mdpi.com

Solid-State Characterization Techniques

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials like this compound. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. The PXRD pattern of a newly synthesized batch of this compound can be used to confirm its identity by comparing it to a reference pattern, if available, or to patterns calculated from single-crystal X-ray diffraction data.

Furthermore, PXRD is crucial for assessing the phase purity of the material. The presence of sharp, well-defined peaks indicates a highly crystalline sample, while the absence of peaks from starting materials or potential byproducts confirms its purity. If the compound can exist in multiple crystalline forms (polymorphs), each polymorph will have a distinct PXRD pattern, making PXRD an essential tool for polymorph screening and identification. smf.mx The positions (in terms of 2θ) and relative intensities of the diffraction peaks provide information about the crystal lattice parameters (the size and shape of the unit cell).

Advanced Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Decomposition Pathways

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties of this compound beyond basic stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal endothermic and exothermic events. For this compound, DSC could be used to:

Identify solid-solid phase transitions: Polymorphic transformations would appear as peaks in the DSC curve prior to melting.

Determine the melting point and enthalpy of fusion: The sharp endothermic peak corresponds to the melting of the crystalline solid. The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Investigate crystallization behavior: By cooling the molten sample, the crystallization temperature and enthalpy can be determined.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information on the thermal stability and decomposition profile of the compound. For this compound, TGA would show the onset temperature of decomposition and reveal whether the decomposition occurs in a single step or multiple steps. researchgate.net The derivative of the TGA curve (DTG) can help to identify the temperatures at which the rate of mass loss is at its maximum. By analyzing the mass loss at each step, it may be possible to propose a decomposition pathway and identify the nature of the volatile fragments.

Table 2: Illustrative Thermal Analysis Data for a Hypothetical Thiourea Derivative

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)TechniqueInterpretation
Melting150155N/ADSCEndothermic event corresponding to melting
Decomposition Step 118020535%TGA/DTGInitial thermal decomposition
Decomposition Step 225028045%TGA/DTGFurther fragmentation of the molecule

Note: This table is illustrative and does not represent actual data for this compound.

Coordination Chemistry of 1,3 Bis 1z Methoxyimino Methyl Thiourea

Ligand Design Principles for 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea

The design of a ligand is crucial for its subsequent application in coordination chemistry. The structure of this compound features several potential coordination sites, making it a versatile building block for various metal complexes.

The this compound molecule possesses multiple potential donor atoms: the sulfur atom of the thiocarbonyl group (C=S), the two nitrogen atoms of the thiourea (B124793) backbone, and the two nitrogen and two oxygen atoms of the methoxyimino moieties. The Hard-Soft Acid-Base (HSAB) principle is a key concept used to predict the preferential binding between metal ions (Lewis acids) and ligand donor atoms (Lewis bases). wikipedia.orgnumberanalytics.com

According to the HSAB theory, hard acids prefer to bind to hard bases, while soft acids favor coordination with soft bases. adichemistry.com The donor atoms within this compound can be classified as follows:

Sulfur (thiocarbonyl): The sulfur atom is a classic soft base due to its large size and high polarizability. csbsju.edu It is therefore expected to form strong covalent bonds with soft metal ions.

Nitrogen (thiourea and imino): The nitrogen atoms are generally considered borderline to hard bases. Their hardness can be influenced by the nature of the substituents. In this molecule, the imino nitrogens of the methoxyimino groups and the nitrogens of the thiourea backbone are available for coordination.

Oxygen (methoxy): The oxygen atoms of the methoxy (B1213986) groups are hard bases, characterized by high electronegativity and low polarizability. csbsju.edu

The transition metals of interest for complexation with this ligand also exhibit a range of HSAB characteristics. Soft acids like Pt(II), Au(I), and Ag(I) would be expected to show a strong preference for the soft sulfur donor. Borderline acids such as Cu(II), Ni(II), and Co(II) can coordinate with both sulfur and nitrogen donors.

Table 1: HSAB Characteristics of Donor Atoms and Selected Metal Ions

Species Type HSAB Classification Preferred Donor/Acceptor
Sulfur (Thiourea) Donor Atom (Base) Soft Soft Acids (e.g., Pt(II), Au(I), Ag(I))
Nitrogen (Imino/Thiourea) Donor Atom (Base) Borderline/Hard Borderline/Hard Acids (e.g., Co(II), Ni(II), Cu(II))
Oxygen (Methoxy) Donor Atom (Base) Hard Hard Acids
Cu(II), Ni(II), Co(II) Metal Ion (Acid) Borderline Sulfur, Nitrogen
Pt(II), Au(I), Ag(I) Metal Ion (Acid) Soft Sulfur

The spatial arrangement of the donor atoms in this compound allows for a variety of coordination modes, including chelation and bridging. Thiourea derivatives are well-documented for their diverse coordination behavior. They can act as monodentate ligands, typically coordinating through the sulfur atom. mdpi.com They can also function as bidentate chelating ligands by coordinating through both a sulfur and a nitrogen atom, forming a stable chelate ring. mdpi.com Furthermore, the thiourea group can act as a bridging ligand, connecting two metal centers. mdpi.com

The methoxyimino groups also contribute to the ligand's versatility. Oximes and their derivatives can coordinate to metal ions in several ways. researchgate.net Monodentate coordination through the imino nitrogen is common. nih.gov When the geometry is favorable, the oxime group can participate in chelation, often involving the nitrogen and oxygen atoms. The presence of two methoxyimino groups in the ligand structure opens up possibilities for the formation of stable five- or six-membered chelate rings. For instance, coordination involving the thiourea sulfur and one of the imino nitrogens would result in a six-membered chelate ring.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this ligand would likely follow established procedures for other thiourea and oxime-containing ligands.

The synthesis of metal complexes of this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, reacting an ethanolic or methanolic solution of the ligand with an aqueous or alcoholic solution of a metal chloride or nitrate (B79036) salt is a common method for preparing thiourea complexes. mdpi.comksu.edu.tr The stoichiometry of the reactants can be adjusted to favor the formation of complexes with different metal-to-ligand ratios. The reaction conditions, such as temperature and pH, can also influence the nature of the final product. For instance, in a basic medium, deprotonation of the thiourea nitrogen can occur, leading to the formation of anionic ligands that form neutral complexes with divalent metal ions. mdpi.com

Based on the ligand's structure and the known coordination preferences of the selected transition metals, several coordination modes and resulting geometries can be proposed.

Monodentate Coordination: The ligand could coordinate to a metal center through the soft sulfur atom, which is a common mode for thiourea derivatives, especially with soft metal ions like Pt(II), Au(I), and Ag(I). mdpi.com

Bidentate Chelation: The ligand could form a chelate ring by coordinating through the sulfur atom and one of the imino nitrogen atoms. This would likely result in a more stable complex due to the chelate effect.

Bridging Coordination: The ligand could bridge two metal centers, with each metal coordinating to one side of the molecule (e.g., one metal to the sulfur and one imino nitrogen, and the second metal to the other imino nitrogen).

The coordination geometry around the central metal ion would be determined by the metal's electronic configuration and the nature of the ligand. For example, Pt(II) complexes are typically square planar, while Ni(II) can adopt square planar, tetrahedral, or octahedral geometries depending on the ligand field strength. researchgate.net Co(II) complexes are often tetrahedral or octahedral. uobasrah.edu.iq Ag(I) and Au(I) complexes frequently exhibit linear geometry.

The stoichiometry of the resulting complexes would depend on the reaction conditions and the coordination number of the metal ion. Common stoichiometries for thiourea-type ligands are 1:1 and 1:2 (metal:ligand). mdpi.com For a divalent metal ion with a coordination number of four, a 1:2 complex could be formed where each ligand acts as a bidentate chelator, or a 1:1 complex where the ligand is tetradentate or other co-ligands are present.

The stability of the metal complexes of this compound is expected to be enhanced by the chelate effect if the ligand coordinates in a bidentate or polydentate fashion. The stability will also be governed by the HSAB principle, with soft-soft and hard-hard interactions leading to more stable complexes. numberanalytics.com The Irving-Williams series, which describes the relative stabilities of complexes of divalent first-row transition metals, would predict a stability order of Co(II) < Ni(II) < Cu(II). ksu.edu.tr

Table 2: Proposed with Selected Transition Metals

Metal Ion HSAB Type Proposed Coordination Mode(s) Proposed Geometry Proposed Stoichiometry (Metal:Ligand)
Cu(II) Borderline Bidentate (S, N); Bridging Distorted Octahedral, Square Planar 1:1, 1:2
Ni(II) Borderline Bidentate (S, N); Bridging Octahedral, Square Planar, Tetrahedral 1:1, 1:2
Co(II) Borderline Bidentate (S, N); Bridging Octahedral, Tetrahedral 1:1, 1:2
Pt(II) Soft Monodentate (S); Bidentate (S, N) Square Planar 1:1, 1:2, 1:4
Au(I) Soft Monodentate (S) Linear 1:1, 1:2
Ag(I) Soft Monodentate (S) Linear, Trigonal Planar 1:1, 1:2, 1:3

Lack of Publicly Available Research Data for this compound Metal Complexes

Following a comprehensive search of scientific databases and scholarly publications, it has been determined that there is no available research data concerning the coordination chemistry of the specific compound This compound . The detailed investigation sought to find information regarding the spectroscopic and structural properties of its metal complexes, as outlined in the user's request.

The inquiry focused on several key areas of coordination chemistry:

Vibrational Spectroscopy (IR, Raman): No studies were found that analyzed the metal-ligand bonds of complexes formed with this ligand.

Electronic Spectroscopy (UV-Vis): There is no published data on the d-d transitions or charge transfer bands for metal complexes of this compound.

Magnetic Properties: Information regarding the magnetic behavior of paramagnetic complexes involving this ligand is not present in the available literature.

X-ray Crystallography: No crystallographic data has been published that would elucidate the coordination polyhedra or the influence of the ligand's conformation on the geometry of its metal complexes.

The absence of primary research on this specific thiourea derivative means that the requested article, which requires detailed, scientifically accurate findings and data tables, cannot be generated. The creation of such an article would necessitate access to experimental results that have not been published in the peer-reviewed scientific literature.

While the broader field of thiourea derivatives and their coordination chemistry is well-documented, the specific data for "this compound" is not available. Therefore, it is not possible to fulfill the request to generate an article with the specified content and structure.

Theoretical and Computational Studies on 1,3 Bis 1z Methoxyimino Methyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are essential theoretical tools used to predict the electronic structure, geometry, and properties of molecules. For a molecule like 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea, these studies would provide fundamental insights into its stability and reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Had studies been conducted, they would likely involve optimizing the molecular geometry of this compound to determine its most stable three-dimensional structure. Key ground state properties such as bond lengths, bond angles, and dihedral angles would be calculated and tabulated to provide a detailed picture of the molecule's architecture.

Conformational Analysis and Energy Minima

The presence of several single bonds in this compound allows for multiple rotational conformations. A thorough conformational analysis would be required to identify the different possible spatial arrangements (conformers) of the molecule. By calculating the potential energy of each conformer, researchers could identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. This information is crucial for understanding how the molecule behaves in different environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity and stability. An FMO analysis for this compound would involve calculating these energies and mapping the electron density distribution of these orbitals to predict the most likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surfaces and Reactivity Predictions

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction, while other regions would be identified as potential sites for nucleophilic interaction, thereby predicting the molecule's reactive behavior.

Mechanistic Investigations of Reactions Involving this compound

Computational studies are invaluable for elucidating the step-by-step pathways of chemical reactions.

Transition State Analysis

When this compound participates in a chemical reaction, it must pass through a high-energy transition state. Transition state analysis involves computationally locating the geometry of this transient species and calculating its energy. This information is critical for determining the activation energy of the reaction, which in turn governs the reaction rate. Such an analysis would provide deep insights into the kinetics and thermodynamics of reactions involving this compound.

Reaction Pathway Elucidation

There is currently no available research detailing the elucidation of reaction pathways for the synthesis or degradation of This compound through theoretical and computational studies. While general synthetic routes for thiourea (B124793) derivatives are known, computational investigations into the transition states, activation energies, and thermodynamic stability of intermediates specific to the formation of this compound have not been reported. Such studies would be invaluable for optimizing synthetic protocols and understanding its chemical reactivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide critical insights into the behavior of molecules over time at an atomistic level. However, no published MD simulation studies were found for This compound .

The nature of interactions between This compound and different solvent molecules or other chemical species has not been computationally investigated. Understanding these interactions, including the formation of hydrogen bonds and van der Waals forces, is fundamental to predicting its solubility, stability, and behavior in complex chemical systems. The absence of such studies limits the predictive understanding of this compound's behavior in solution.

Reaction Chemistry and Transformational Studies of 1,3 Bis 1z Methoxyimino Methyl Thiourea

Reactivity of the Thiourea (B124793) Moiety

The thiourea core of 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea is a versatile functional group, capable of acting as both a nucleophile and an electrophile, and serving as a key building block in the synthesis of various heterocyclic systems. rsc.orgnih.gov

Nucleophilic and Electrophilic Behavior

The thiourea moiety possesses both nucleophilic and electrophilic characteristics. The sulfur atom, with its lone pairs of electrons, is a soft nucleophile, while the nitrogen atoms are harder nucleophiles. The thiocarbonyl carbon, on the other hand, is electrophilic. mdpi.com

Nucleophilic Reactivity: The sulfur atom can readily attack electrophilic centers. For instance, in the presence of alkyl halides, S-alkylation can occur to form isothiouronium salts. The nitrogen atoms can also exhibit nucleophilicity, particularly in the absence of steric hindrance and under appropriate reaction conditions.

Electrophilic Reactivity: The thiocarbonyl carbon is susceptible to attack by nucleophiles. Strong nucleophiles can add to the C=S bond, leading to a variety of products depending on the nature of the nucleophile and the subsequent reaction conditions.

The reactivity of the thiourea moiety in this compound is influenced by the electron-withdrawing nature of the methoxyimino groups, which can modulate the electron density on both the sulfur and nitrogen atoms.

Heterocyclic Ring Formation (e.g., Thiazoles, Thiohydantoins)

The thiourea functionality is a well-established precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. rsc.orgnih.gov

Thiazole (B1198619) Synthesis: One of the most common applications of thiourea derivatives is in the Hantzsch thiazole synthesis. tandfonline.com This involves the reaction of a thiourea with an α-halocarbonyl compound. tandfonline.com In the case of this compound, reaction with an α-haloketone could potentially lead to the formation of a 2-aminothiazole (B372263) derivative. The reaction proceeds via initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration. tandfonline.com

Reactant 1Reactant 2Product TypeRef.
Thiourea derivativeα-haloketone2-Aminothiazole tandfonline.com
N-substituted thioureaKetone (in DMSO/H⁺)N-alkyl-1,3-thiazol-2-amine rsc.org
Thioureaβ-Aroylacrylic acid2-Amino-4-hydroxy-thiazole ekb.eg

Thiohydantoin Synthesis: Thiohydantoins can be synthesized from the condensation of thioureas with α-amino acids. jchemrev.comnih.govnih.gov This reaction typically requires heating and proceeds through the formation of an amide bond followed by intramolecular cyclization with the elimination of ammonia. nih.gov The reaction of this compound with an α-amino acid would be expected to yield a thiohydantoin derivative, although the specific substitution pattern would depend on which nitrogen atom of the thiourea participates in the initial amide formation.

Reactant 1Reactant 2Product TypeConditionsRef.
Thioureaα-Amino acid2-ThiohydantoinHeating jchemrev.comnih.govnih.gov
Thiourea derivativeBenzilDiphenylthiohydantoinMicrowave jchemrev.com

Transformations of the Methoxyimino Groups

The two methoxyimino groups in this compound are also sites of significant reactivity, susceptible to hydrolysis, transimination, reduction, and oxidation.

Hydrolysis and Transimination Reactions

Hydrolysis: The methoxyimino group, being an oxime ether, can undergo hydrolysis under acidic conditions to regenerate a carbonyl group and methoxyamine. wikipedia.org The hydrolysis of the C=N bond is a common reaction for imines and their derivatives. The stability of the methoxyimino group towards hydrolysis can be influenced by the electronic environment. nih.gov

Transimination: Transimination, or oxime exchange, can occur where the methoxyimino group is exchanged with another imine-forming functional group. This reaction is typically catalyzed by an acid and involves the reversible addition-elimination of amines or other hydroxylamine (B1172632) derivatives to the carbon-nitrogen double bond. rsc.org

Reduction and Oxidation Pathways

Reduction: The C=N bond of the methoxyimino group can be reduced to an amine. wikipedia.org Common reducing agents for oxime ethers include diborane, which can reduce the C=N bond to a C-N single bond, affording the corresponding amine and methanol (B129727) after hydrolysis. acs.org Catalytic hydrogenation can also be employed for this transformation. nih.gov The reduction of oxime ethers provides a route to N,O-disubstituted hydroxylamines or, upon further reduction, primary amines. researchgate.net

ReactantReagentProduct TypeRef.
Oxime etherDiboranePrimary amine acs.org
Cyclic α-hydroxyketoxime etherBoranecis-1,2-Aminoalcohol nih.gov

Oxidation: The oxidation of oxime ethers can lead to a variety of products depending on the oxidant and reaction conditions. Hypervalent iodine reagents have been shown to oxidize aldoximes to generate nitrile oxides, which are valuable intermediates in cycloaddition reactions for the synthesis of isoxazolines and isoxazoles. lucp.netresearchgate.net In the presence of certain enzymes, such as cytochrome P450, oximes can be oxidized to release nitric oxide. nih.gov

ReactantReagentProduct TypeRef.
AldoximeHypervalent iodine(III) reagentN-acetoxy amide or Nitrile oxide lucp.net
AldoximeIodobenzene diacetate/TFANitrile oxide researchgate.net

Cyclization and Condensation Reactions

The presence of multiple reactive functional groups in this compound allows for various intramolecular and intermolecular cyclization and condensation reactions.

Intramolecular Cyclization: Depending on the reaction conditions, intramolecular cyclization could be induced. For example, under certain conditions, a nitrogen atom of the thiourea could potentially attack the carbon of one of the methoxyimino groups, leading to a heterocyclic ring system. N-acylthioureas are known to undergo cyclization to form various heterocycles. researchgate.net

Condensation Reactions: Thiourea and its derivatives are known to undergo condensation reactions with carbonyl compounds. rsc.orgrsc.orgresearchgate.net For instance, the reaction with ketones in the presence of an acid and a solvent like DMSO can lead to the formation of thiazole derivatives without the need for an α-haloketone. rsc.orgrsc.org this compound could potentially undergo condensation with aldehydes or ketones, involving the nucleophilic nitrogen atoms of the thiourea moiety. Bifunctional thiourea catalysts are also utilized in condensation reactions like the cyanosilylation of ketones. nih.gov

Reactant 1Reactant 2Product TypeRef.
N-substituted thioureaKetone (in DMSO/H⁺)N-alkyl-1,3-thiazol-2-amine rsc.orgrsc.org
Thiourea derivativeCarbonyl compoundThiazoline/Thiazole researchgate.net
N-monosubstituted thiourea1,3-reactive propionic acid derivativePyrimidinone or Thiazine nih.gov

Catalytic Applications of this compound and its Metal Complexes

The unique structural features of this compound, namely the presence of a thiourea backbone flanked by two methoxyimino functionalities, suggest a rich potential for its application in various catalytic domains. The thiourea moiety is well-established as a powerful hydrogen-bond donor, capable of activating electrophilic substrates. rsc.org Simultaneously, the imine and methoxy (B1213986) groups introduce additional coordination sites and electronic influences that can be exploited in both organocatalysis and metal-based catalysis.

Organocatalysis and Metal-Organic Frameworks (MOFs)

In the realm of organocatalysis, bifunctional thiourea derivatives have emerged as a prominent class of catalysts for a wide array of asymmetric transformations. researchgate.net These catalysts typically possess a hydrogen-bond donating thiourea group and a Brønsted basic site, such as a primary or tertiary amine, which work in concert to activate both the electrophile and the nucleophile. rsc.org While this compound lacks a traditional amine base, the imine nitrogen atoms could potentially engage in interactions that influence the catalytic environment.

The potential for this compound to serve as a ligand or building block in the synthesis of Metal-Organic Frameworks (MOFs) is also noteworthy. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. uantwerpen.be The incorporation of functional groups into the organic linkers can imbue the resulting MOF with catalytic activity. The nitrogen and sulfur atoms of the thiourea moiety, along with the nitrogen and oxygen atoms of the methoxyimino groups in this compound, provide multiple potential coordination sites for metal ions.

By using this compound, or a derivative, as an organic linker, it may be possible to synthesize MOFs with accessible thiourea groups within the pores. Such thiourea-functionalized MOFs could act as heterogeneous organocatalysts, combining the catalytic advantages of the thiourea group with the benefits of a solid catalyst, such as easy separation and recyclability. The imine functionality could also be a target for post-synthetic modification within the MOF structure, allowing for the introduction of further catalytic sites. acs.org

Table 1: Illustrative Examples of Organocatalytic Reactions Potentially Catalyzed by Chiral Analogues of this compound

ReactionElectrophileNucleophilePotential Product
Michael Additiontrans-β-NitrostyreneDiethyl malonateDiethyl 2-(2-nitro-1-phenylethyl)malonate
Mannich ReactionN-Boc-imineAcetone (B3395972)β-Amino ketone
Strecker SynthesisN-BenzylimineHydrogen cyanideα-Aminonitrile

Non-Biocidal Catalytic Processes (e.g., polymerization, specific organic transformations)

Beyond asymmetric organocatalysis, thiourea derivatives and their metal complexes have found applications in other non-biocidal catalytic processes, including polymerization reactions. Specifically, thioureas have been investigated as co-catalysts in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters. In these systems, the thiourea is thought to activate the monomer via hydrogen bonding, facilitating its attack by the initiator.

Given this precedent, this compound could potentially act as a co-catalyst in similar polymerization reactions. The presence of two methoxyimino groups could influence the solubility and electronic properties of the catalyst, potentially impacting its activity and the properties of the resulting polymer.

Furthermore, the formation of metal complexes with this compound opens up a vast area of potential catalytic applications. The thiourea sulfur atom is a soft donor and readily coordinates to a variety of transition metals. The methoxyimino groups offer additional hard (N, O) donor sites, making the compound a potentially versatile ligand. ksu.edu.tr

These metal complexes could be active catalysts for a range of organic transformations. For example, palladium complexes of thiourea derivatives have been explored for cross-coupling reactions. It is conceivable that a palladium complex of this compound could catalyze reactions such as Suzuki or Heck couplings. Similarly, ruthenium or rhodium complexes could be investigated for hydrogenation or transfer hydrogenation reactions. nih.gov

Another interesting possibility arises from the photochemical properties of related systems. It has been shown that a thiourea can act as a precatalyst in an electron donor-acceptor (EDA) complex for the photoactivation of oxime esters to generate iminyl radicals under visible light irradiation. rsc.org The presence of the methoxyimino groups in this compound makes it an intriguing candidate for similar photoredox catalytic cycles, potentially enabling novel carbon-carbon and carbon-heteroatom bond formations.

Table 2: Potential Non-Biocidal Catalytic Applications of this compound and its Metal Complexes

Catalytic ProcessCatalyst TypePotential SubstratesPotential Products
Ring-Opening PolymerizationOrganocatalyst (co-catalyst)Lactide, CaprolactonePolylactide, Polycaprolactone
Suzuki Cross-CouplingPalladium ComplexAryl halides, Arylboronic acidsBiaryls
Transfer HydrogenationRuthenium or Iridium ComplexKetones, IminesAlcohols, Amines
Photoredox CatalysisOrganocatalyst (precatalyst)Alkenes, AlkynesNitrogen-containing heterocycles

Advanced Non Prohibited Applications of 1,3 Bis 1z Methoxyimino Methyl Thiourea and Its Complexes

Materials Science Applications

The unique molecular structure of 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea, featuring sulfur and nitrogen donor atoms, makes it an excellent ligand for forming stable complexes with a variety of transition metals. nih.govmdpi.com These complexes exhibit properties that are of interest in the development of advanced functional materials.

Ligands in Advanced Functional Materials (e.g., semiconductors, luminescent materials)

Transition metal complexes of thiourea (B124793) derivatives are being explored for their potential as semiconductor materials. The optical properties of such complexes, including their optical energy gap, suggest their suitability for use in applications like solar cells. nih.gov For instance, certain transition metal complexes have shown optical band energy gaps that indicate they can act as selective absorbers of solar energy, a key characteristic for photovoltaic applications. nih.gov

While direct studies on the semiconductor or luminescent properties of this compound complexes are not extensively documented, the broader class of thiourea-based metal complexes has been investigated for these applications. The electronic structure and high dipole moment of similar compounds, such as 1,3-diphenylthiourea, make them promising candidates for nonlinear optical (NLO) materials, which have applications in laser frequency conversion and optical switching. utm.my The study of such analogs provides a strong indication of the potential for this compound complexes in these fields.

Precursors for Nanomaterial Synthesis

Thiourea and its derivatives have been utilized as precursors in the synthesis of various nanoparticles. nih.gov The ability of thiourea compounds to form complexes with metal ions allows for their use in controlled decomposition processes to generate metal sulfide (B99878) nanoparticles. These nanoparticles have a wide range of applications in electronics, catalysis, and sensing. The specific use of this compound as a precursor for nanomaterial synthesis is an area of ongoing research interest.

Analytical Chemistry Applications

The presence of multiple donor sites in the this compound molecule makes it a candidate for applications in analytical chemistry, particularly in the detection and separation of metal ions.

Metal Ion Sensing and Extraction

Thiourea-based compounds are well-known for their ability to act as chelating agents for the separation and determination of metal ions. annexechem.com They can form stable complexes with various metals, which is a crucial property for analytical applications. annexechem.com Fluorescent chemosensors based on thiourea have been developed for the detection of metal ions such as Hg2+, Zn2+, and Cd2+. nih.govacs.org These sensors utilize the interaction between the thiourea group and the metal ion to produce a detectable change in fluorescence, enabling the sensitive and selective detection of these ions. nih.govacs.org The synthesis of thiourea derivatives for the extraction of cadmium ions has also been reported. analis.com.my

Use in Chromatography or Separation Technologies

While the direct application of this compound in chromatography or other separation technologies is not widely reported, the fundamental properties of thiourea derivatives suggest their potential in these areas. The ability to form complexes with metal ions could be exploited in specialized chromatographic techniques for the separation of metal species.

Agrochemical and Environmental Applications (excluding human safety/dosage)

Thiourea and its derivatives have found significant use in the agricultural sector due to their biological activity.

Thiourea compounds have demonstrated broad biological activity in pesticides, including insecticidal and herbicidal activities. guidechem.com They are also effective inhibitors of urease, which helps in reducing the loss of nitrogen from urea-based fertilizers. guidechem.com Furthermore, thiourea derivatives have been investigated for their ability to regulate plant growth, protect crops from frost damage, and control certain plant diseases. sinhon-chem.com

The antimicrobial properties of thiourea derivatives and their metal complexes have been extensively studied. nih.govmdpi.comnih.govresearchgate.netprimescholars.com These compounds have shown efficacy against a range of bacteria and fungi, making them valuable in the development of new agrochemicals. nih.govnih.govprimescholars.comacs.org The metal complexes, in particular, often exhibit enhanced biological activity compared to the free ligands. primescholars.com

In the environmental context, thiourea has been explored for its role in the remediation of soils contaminated with heavy metals. sinhon-chem.com It can form complexes with heavy metals, increasing their solubility and facilitating their removal from the soil. sinhon-chem.com

Role in Crop Protection (e.g., fungicidal properties, if not related to human exposure)

There is no specific information available in the reviewed scientific literature regarding the fungicidal properties of this compound for crop protection. While the broader class of thiourea derivatives has been investigated for various biological activities, including antifungal effects, and compounds containing the methoxyimino group are known to be part of some commercial fungicides, dedicated studies on the specific action of this compound against plant pathogens are not present in the available research.

Consequently, no data tables with detailed research findings on its efficacy, spectrum of activity, or mechanism of action as a fungicide in an agricultural context can be provided.

Environmental Remediation (e.g., heavy metal adsorption)

Similarly, there is a lack of specific research on the application of this compound and its complexes in environmental remediation, such as for the adsorption of heavy metals. The thiourea functional group is known for its ability to coordinate with metal ions, and various thiourea-based materials have been explored for their potential in removing heavy metals from contaminated water. However, studies specifically evaluating the capacity and selectivity of this compound for this purpose are not found in the public domain.

Therefore, it is not possible to present data tables or detailed research findings on its performance in heavy metal adsorption, including parameters like adsorption capacity, kinetics, and selectivity for different metal ions.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Enhanced Yield

The synthesis of 1,3-disubstituted thioureas is a well-established area of organic chemistry, yet the pursuit of methodologies that offer higher yields, greater purity, and more environmentally benign conditions remains a significant focus of contemporary research. For the specific compound 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea , while direct synthetic routes are not extensively reported in the literature, plausible pathways can be extrapolated from known syntheses of analogous thiourea (B124793) derivatives. Future research is poised to concentrate on optimizing these pathways and exploring innovative strategies to enhance production efficiency.

A key precursor for the synthesis of the target molecule is likely a primary amine bearing the (methoxyimino)methyl group. A common method for the formation of such oxime ethers is the reaction of a carbonyl compound with an O-alkylhydroxylamine. Therefore, a potential initial step would be the reaction of formaldehyde (B43269) with methoxyamine hydrochloride to produce (methoxyimino)methane. Subsequent reaction with a suitable aminating agent could then yield the crucial (methoxyimino)methylamine intermediate.

Once the (methoxyimino)methylamine precursor is obtained, several established methods for thiourea synthesis can be employed and optimized. The most prevalent approach involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurizing agent to yield the corresponding isothiocyanate. Finally, the reaction of the isothiocyanate with another equivalent of the primary amine would afford the desired symmetrical 1,3-disubstituted thiourea.

Emerging research directions are focused on refining each stage of this process to maximize the yield of This compound . Key areas of investigation include the exploration of novel catalysts, alternative reagents, and advanced reaction conditions.

Catalysis in Thiourea Synthesis

The efficiency of thiourea synthesis can often be significantly improved through the use of catalysts. For instance, phase-transfer catalysts (PTCs) have been shown to enhance the reaction rates and yields of N-acyl thiourea derivatives. The application of such catalysts could be a promising strategy for the synthesis of the target compound.

Table 1: Effect of Phase-Transfer Catalyst on the Yield of N-acyl Thiourea Derivatives

Entry Catalyst Solvent Time (h) Yield (%)
1 None Acetone (B3395972) 12 45
2 Tetrabutylammonium bromide (TBAB) Acetone 4 82

This interactive table illustrates the potential impact of phase-transfer catalysts on reaction efficiency, suggesting a valuable avenue for optimizing the synthesis of this compound.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields. The synthesis of various isothiocyanates and thiourea derivatives has been successfully achieved using this technology. Applying microwave irradiation to the reaction of (methoxyimino)methylamine with carbon disulfide and a subsequent desulfurizing agent could significantly accelerate the formation of the isothiocyanate intermediate and, ultimately, the final thiourea product.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Isothiocyanates

Substrate Method Time Yield (%)
Benzylamine Conventional Heating 8 h 75
Benzylamine Microwave Irradiation 5 min 92
Aniline Conventional Heating 12 h 68

This interactive table highlights the significant advantages of microwave-assisted synthesis in terms of reaction time and yield for isothiocyanate formation, a key step in the proposed synthesis of the target compound.

Solvent-Free and "On-Water" Synthesis

In line with the principles of green chemistry, there is a growing interest in developing solvent-free or aqueous synthetic methodologies. Reactions performed "on-water" have, in some cases, shown enhanced reaction rates and selectivities for the synthesis of unsymmetrical thioureas. Exploring such conditions for the reaction of the putative (methoxyimino)methyl isothiocyanate with (methoxyimino)methylamine could not only improve the yield but also reduce the environmental impact of the synthesis.

Alternative Desulfurizing Agents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.